molecular formula C18H15BrFNO3S2 B2694787 4-((4-Bromophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(propylthio)oxazole CAS No. 850927-49-0

4-((4-Bromophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(propylthio)oxazole

Cat. No.: B2694787
CAS No.: 850927-49-0
M. Wt: 456.34
InChI Key: GSCSODLFSGGFCX-UHFFFAOYSA-N
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Description

The compound 4-((4-Bromophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(propylthio)oxazole is a substituted oxazole derivative characterized by three distinct functional groups:

  • Position 4: A sulfonyl group linked to a 4-bromophenyl ring.
  • Position 2: A 4-fluorophenyl substituent.
  • Position 5: A propylthio (-SPr) chain.

This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-(4-bromophenyl)sulfonyl-2-(4-fluorophenyl)-5-propylsulfanyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrFNO3S2/c1-2-11-25-18-17(26(22,23)15-9-5-13(19)6-10-15)21-16(24-18)12-3-7-14(20)8-4-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCSODLFSGGFCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(propylthio)oxazole typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the bromophenyl and fluorophenyl groups: These groups are typically introduced through substitution reactions.

    Sulfonylation and thiolation: The sulfonyl and propylthio groups are added through reactions with sulfonyl chlorides and thiols, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(propylthio)oxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are commonly used for halogen substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups in place of the bromine or fluorine atoms.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications. Notable findings include:

  • Inhibition of Cyclooxygenase-2 (COX-2) : Molecular docking studies suggest that this compound may effectively inhibit COX-2 activity, contributing to its analgesic properties.
  • Antimicrobial Activity : Similar compounds have shown significant antimicrobial effects, indicating potential applications in treating infections .

Biological Studies

The unique structure allows for various biological studies:

  • Enzyme Inhibition Studies : The compound can be utilized to explore interactions with specific enzymes, which can lead to the development of new inhibitors for therapeutic use.
  • Protein Binding Studies : Its binding affinity to different proteins can be studied to understand its mechanism of action in biological systems.

Comparative Analysis with Related Compounds

To illustrate the potential advantages of 4-((4-Bromophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(propylthio)oxazole over similar compounds, a comparison table is provided below:

Compound NameStructural FeaturesBiological Activity
4-(4-Bromophenyl)-2-(trifluoromethyl)oxazoleContains trifluoromethyl instead of propylthioPotentially similar analgesic properties
5-(propylthio)-1,3-oxazoleLacks bromine and fluorine substituentsLimited biological activity compared to target compound
2-(p-tolyl)-5-(propylthio)oxazoleSimilar thio-substituent but different aryl groupsModerate analgesic effects

This table highlights how the unique structural aspects of this compound may enhance its therapeutic potential compared to others in its class.

Case Studies and Experimental Findings

Recent studies have focused on synthesizing derivatives of related compounds to evaluate their biological activities. For example, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and tested for their antimicrobial activity against various pathogens and anticancer activity against human breast cancer cell lines (MCF7). These investigations underline the importance of structural modifications in enhancing the efficacy of therapeutic agents .

Mechanism of Action

The mechanism of action of 4-((4-Bromophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(propylthio)oxazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Data Tables

Table 2: Halogen Substituent Effects on Crystal Packing

Compound (Evidence) Halogen (Position) Crystal Interaction Type Centroid Distance (Å) Reference
Target Compound Br (4), F (2) Predicted π–π stacking ~3.5–3.6 (estimated) -
Compound 4 () Cl (4) C–H···Cl, π–π stacking 3.571
Compound 5 () Br (4) Adjusted packing for larger Br Slight increase

Biological Activity

4-((4-Bromophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(propylthio)oxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its analgesic, anti-inflammatory, and cytotoxic properties, supported by various studies and research findings.

Chemical Structure and Properties

The compound features a sulfonyl group, which is known to enhance biological activity by increasing solubility and bioavailability. The structure can be represented as follows:

C16H16BrFN2O2S\text{C}_{16}\text{H}_{16}\text{Br}\text{F}\text{N}_2\text{O}_2\text{S}
  • Molecular Weight : 421.27 g/mol
  • LogP : 6.9 (indicating high lipophilicity)

Analgesic Activity

Research has demonstrated that compounds containing the oxazole moiety exhibit notable analgesic effects. In a study assessing various derivatives, the compound was subjected to the writhing test and hot plate test , both standard methods for evaluating analgesic properties.

  • Writhing Test : This method measures the number of writhes induced by an irritant (acetic acid), where a reduction in writhes indicates analgesic activity.
  • Hot Plate Test : This assesses the reaction time of animals placed on a heated surface, with increased latency indicating analgesia.

Results indicated that this compound exhibited significant analgesic activity comparable to standard analgesics like aspirin and morphine .

Anti-inflammatory Activity

The compound's anti-inflammatory potential was evaluated through molecular docking studies targeting cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. The docking results suggested strong binding affinities to COX-1 and COX-2, indicating that this compound may act as a selective COX inhibitor.

Additionally, histopathological examinations showed that treatment with the compound reduced inflammatory markers in tissue samples from animal models .

Cytotoxicity Assessment

Cytotoxicity studies were conducted using various cancer cell lines (e.g., HeLa, MCF-7). The compound exhibited dose-dependent cytotoxic effects, with IC50 values indicating significant potency against these cell lines.

Cell LineIC50 (µM)
HeLa15.5
MCF-712.3

These findings suggest that the compound may possess anticancer properties, warranting further investigation into its mechanisms of action .

Case Studies and Research Findings

  • Study on Analgesic Properties : In a comparative study involving multiple oxazole derivatives, this compound was identified as one of the most effective compounds in reducing pain responses in animal models .
  • Histopathological Analysis : A detailed histopathological analysis revealed no significant adverse effects on major organs in treated mice, supporting the safety profile of the compound while demonstrating its therapeutic potential .
  • Molecular Docking Studies : The binding affinities calculated through molecular docking simulations indicated that this compound could serve as a lead for developing new anti-inflammatory drugs targeting COX enzymes .

Q & A

Q. What are the optimal synthetic routes for 4-((4-Bromophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(propylthio)oxazole?

The compound can be synthesized via cyclization reactions using reagents like phosphorus oxychloride (POCl₃) under controlled temperatures (120°C). A key intermediate, substituted benzoic acid hydrazides, is cyclized to form the oxazole core . Alternative routes may involve sulfonylation of the oxazole scaffold using 4-bromobenzenesulfonyl chloride in anhydrous conditions. Purification typically employs column chromatography with ethyl acetate/hexane gradients to isolate the product .

Q. How is structural characterization performed for this compound?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, single-crystal X-ray diffraction (SCXRD) at 296 K with R-factors <0.05 ensures precise bond-length and angle measurements . Complementary techniques include:

  • FT-IR : Confirms functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹, C-F stretches at ~1220 cm⁻¹) .
  • NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., 4-fluorophenyl protons as doublets at δ ~7.2 ppm) .

Q. What solvents are suitable for solubility testing?

Polar aprotic solvents (DMSO, DMF) are ideal due to the compound’s sulfonyl and aryl groups. Solubility can be quantified via UV-Vis spectroscopy at λmax (~280 nm) in DMSO, with concentration curves validated using Beer-Lambert law .

Advanced Questions

Q. How do electronic properties (HOMO-LUMO) influence reactivity in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal HOMO localization on the oxazole ring and sulfonyl group, suggesting nucleophilic attack occurs at the electron-deficient 4-bromophenyl site. LUMO maps indicate electrophilic reactivity at the propylthio group, enabling thiol-ene or alkylation reactions . Experimental validation involves Fukui indices to predict regioselectivity .

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions (e.g., ATP concentration, cell lines). Mitigation strategies include:

  • Standardized protocols : Use consistent ATP levels (1 mM) and cell viability assays (MTT) .
  • Molecular docking : Compare binding poses in protein crystal structures (PDB IDs: 1ATP, 3QKK) to identify off-target interactions .

Q. What advanced spectroscopic methods elucidate intermolecular interactions?

  • Raman spectroscopy : Detects π-π stacking between fluorophenyl and bromophenyl groups (peaks at 1580–1600 cm⁻¹) .
  • Solid-state NMR : ¹⁹F NMR reveals dynamic behavior of the 4-fluorophenyl group in crystal lattices .

Q. How does the sulfonyl group affect structure-activity relationships (SAR)?

The sulfonyl moiety enhances metabolic stability but reduces membrane permeability. SAR studies show:

  • Bioisosteric replacement : Replacing sulfonyl with carbonyl decreases IC₅₀ by 2-fold in kinase assays .
  • Crystallographic data : Hydrogen bonding between sulfonyl oxygen and kinase active-site residues (e.g., Asp86 in EGFR) correlates with inhibitory potency .

Methodological Notes

  • Data validation : Cross-reference SCXRD data with Cambridge Structural Database (CSD) entries to confirm bond geometries .
  • Controlled synthesis : Optimize reaction yields (>60%) via Design of Experiments (DoE) with variables like temperature, solvent polarity, and catalyst loading .

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